

An In-depth Technical Guide to 6-Iodopyridin-3-ol

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Compound of Interest

Compound Name: **6-Iodopyridin-3-ol**

Cat. No.: **B023836**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Iodopyridin-3-ol**, a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its chemical and physical properties, safety information, and potential applications, with a focus on its role as a versatile building block in the synthesis of complex molecules for drug discovery.

Chemical and Physical Properties

6-Iodopyridin-3-ol is an off-white solid compound.^[1] Its core structure, a pyridine ring substituted with both a hydroxyl and an iodine group, makes it a valuable intermediate for introducing the 3-hydroxypyridine moiety into larger molecules.

Table 1: Physicochemical Properties of **6-Iodopyridin-3-ol**

Property	Value	Reference
CAS Number	129034-38-4	
Molecular Formula	C ₅ H ₄ INO	
Molecular Weight	221.00 g/mol	
Melting Point	149-151 °C	
Boiling Point	399.7 ± 27.0 °C at 760 mmHg	[1]
Density	2.142 g/cm ³	[1]
Appearance	Off-white powder/solid	[1]
Purity	≥96%	
InChI Key	UVNPCRNIHOCXEA- UHFFFAOYSA-N	

Safety and Handling

6-Iodopyridin-3-ol is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Safety Information for **6-Iodopyridin-3-ol**

Category	Information	Reference
Pictogram	GHS07 (Harmful)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501	
Storage	Store at 4°C, protect from light, and keep under a nitrogen atmosphere.	

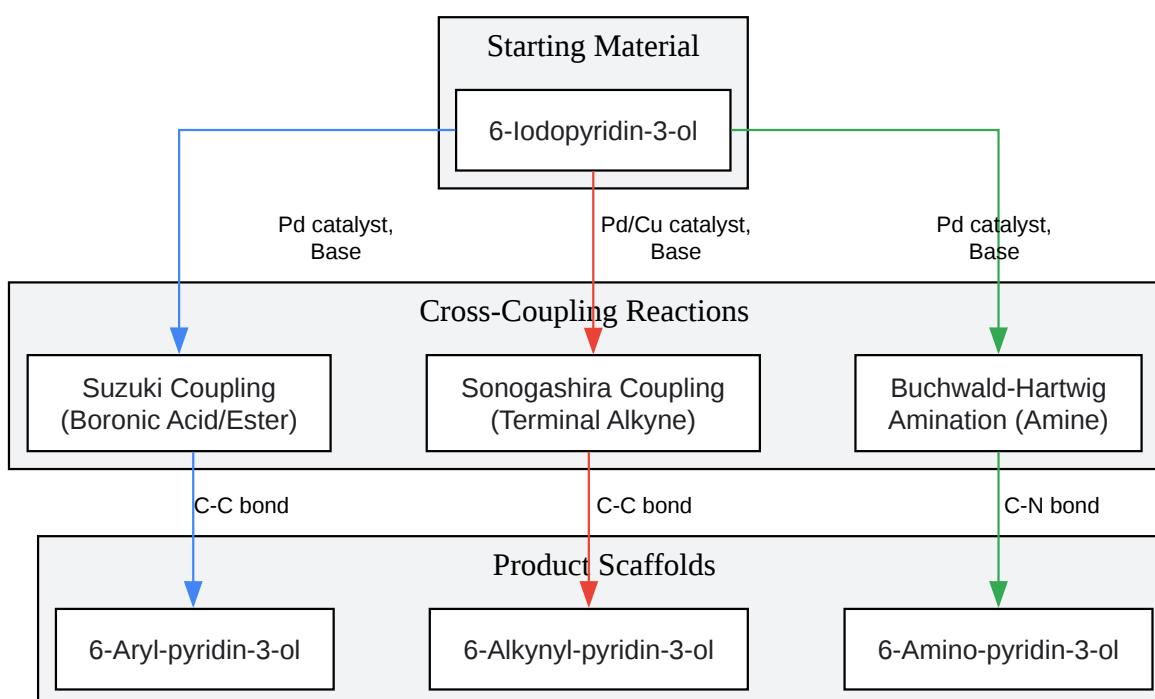
Applications in Drug Discovery and Organic Synthesis

While specific biological activities for **6-iodopyridin-3-ol** are not extensively documented in the public domain, its structural motifs are present in many biologically active compounds. The pyridin-3-ol core, in particular, is a recognized pharmacophore. Pyridinone structures, which are tautomers of hydroxypyridines, are found in molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2]

The primary utility of **6-iodopyridin-3-ol** lies in its function as a synthetic intermediate. The iodine substituent at the 6-position is a versatile handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Potential Synthetic Applications:

- Palladium-Catalyzed Cross-Coupling Reactions: Similar to other iodopyridines, this compound is an excellent substrate for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical candidates.^[3]
- Synthesis of Kinase Inhibitors: The 3-hydroxypyridine scaffold is a known hinge-binding motif in many kinase inhibitors.^[2] **6-Iodopyridin-3-ol** can serve as a starting material for the synthesis of novel kinase inhibitor libraries.
- Development of Novel Heterocyclic Compounds: The reactivity of the iodo group allows for its displacement or participation in further cyclization reactions to generate novel heterocyclic systems with potential therapeutic applications.



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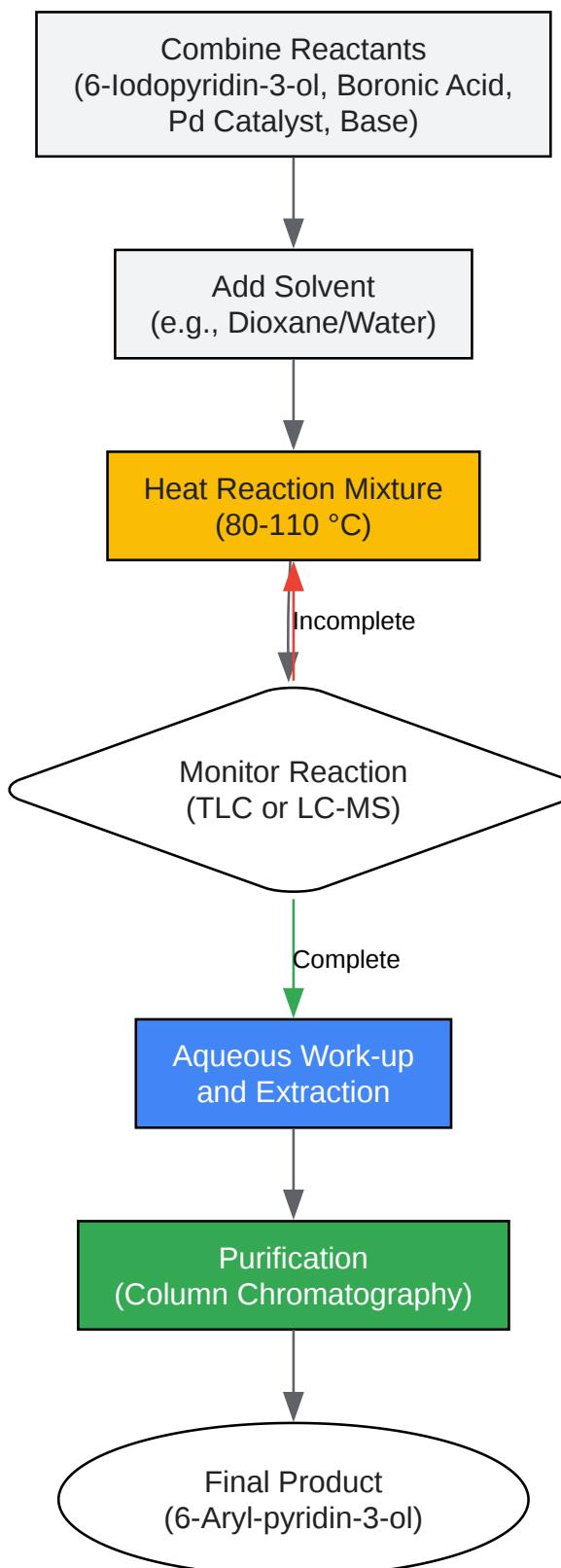
Caption: Synthetic utility of **6-Iodopyridin-3-ol** in cross-coupling reactions.

Experimental Protocols

While a specific, published synthesis for **6-Iodopyridin-3-ol** was not identified in the initial search, a plausible synthetic route could involve the iodination of pyridin-3-ol or a related precursor. For its application in synthesis, a general protocol for a Suzuki cross-coupling reaction is provided below as a representative example of its use.

General Protocol for Suzuki Cross-Coupling of **6-Iodopyridin-3-ol**:

- **Reagent Preparation:** In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **6-Iodopyridin-3-ol** (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na_2CO_3 (2 M, 2.0-3.0 eq.) or K_2CO_3 .
- **Solvent Addition:** Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and water. The reaction is typically heterogeneous.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-substituted-pyridin-3-ol derivative.



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Caption: General experimental workflow for a Suzuki cross-coupling reaction.

This guide provides foundational knowledge for the use of **6-Iodopyridin-3-ol** in a research and development context. Its versatile chemical nature makes it a valuable reagent for the synthesis of novel compounds with potential therapeutic value. As with all chemical reagents, users should consult the relevant Safety Data Sheet (SDS) before use and handle the compound with appropriate precautions.

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References

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